N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide
Description
N-(3-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methyl group at position 3 and a phenyl ring at position 4. The phenyl ring is further functionalized with a thiophene-2-sulfonamide moiety. The sulfonamide group in this compound may enhance solubility and enable hydrogen bonding with biological targets, as observed in related sulfonamide-containing inhibitors .
Properties
IUPAC Name |
N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S2/c1-11-17-18-15-8-7-14(19-21(11)15)12-4-2-5-13(10-12)20-25(22,23)16-6-3-9-24-16/h2-10,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMPSDYVDHLWSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazine and appropriate diketone precursors. The thiophene sulfonamide group is then introduced through a sulfonation reaction, followed by coupling with the triazolo[4,3-b]pyridazine core.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: The compound has shown promise in preclinical studies for its antitumor and anti-inflammatory properties, making it a candidate for further drug development.
Industry: Its unique chemical structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural and Functional Comparison
The table below highlights key structural and functional differences between the target compound and its analogs:
Key Observations
Core Structure Variations :
- The target compound and C1632 share the [1,2,4]triazolo[4,3-b]pyridazine core, but differ in their substituents (sulfonamide vs. acetamide). This difference likely impacts target specificity: C1632 inhibits LIN28/let-7 , while sulfonamide analogs like Compound 1 target proteases (e.g., calpain-1) via distinct binding interactions .
- Replacement of the triazolo-pyridazine core with thiazolo-pyridine (as in the compound from ) may alter electron distribution and binding affinity for kinase domains .
Role of Substituents: Sulfonamide Group: In Compound 1, the sulfonamide participates in hydrogen bonding with His131 and π-stacking with Trp168, critical for calpain-1 inhibition . This suggests the target compound’s sulfonamide could similarly engage polar residues in its target. Acetamide Group: C1632’s methylacetamide moiety may facilitate hydrophobic interactions with LIN28, as acetamide derivatives are known to disrupt RNA-binding protein interfaces .
Biological Activity: C1632 demonstrates potent antitumor effects by rescuing let-7 miRNA function, reducing PD-L1 expression, and inhibiting tumor growth in vitro and in vivo .
Research Implications and Gaps
- Further studies should validate its binding to LIN28 or other targets (e.g., kinases) and assess cytotoxicity.
- Comparative Advantages :
- The sulfonamide group may improve solubility compared to acetamide derivatives, enhancing bioavailability.
- Thiophene substitution could introduce π-π interactions with aromatic residues in target proteins, as seen in related sulfonamides .
Biological Activity
N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of organic molecules characterized by the presence of a thiophene ring and a sulfonamide group. The molecular formula is , with a molecular weight of approximately 343.38 g/mol. Its structural features contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. Studies suggest that it may function as an enzyme inhibitor, affecting processes such as cell proliferation and apoptosis.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies on related triazolo-pyridazine derivatives have shown promising results against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These results demonstrate the potential of these compounds as effective therapeutic agents in cancer treatment .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. For example, a study focused on similar triazolo-pyridazine derivatives found that certain compounds exhibited significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 µM . This highlights the potential for developing new antimycobacterial agents based on this chemical structure.
Case Studies
- Inhibition of c-Met Kinase : A study evaluated several triazolo-pyridazine derivatives for their inhibitory effects on c-Met kinase, a target implicated in cancer progression. The most active compound displayed an IC50 value comparable to established inhibitors, indicating strong potential for further development .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound on human cell lines, confirming low toxicity levels while maintaining efficacy against cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
